
2-Trichloracetyl-1-methylpyrrol
Übersicht
Beschreibung
2-Trichloroacetyl-1-methylpyrrole (2-TCAM) is an organic compound that is widely used in the synthesis of diverse molecules and the study of biological processes. It has been utilized in a variety of research applications, including the study of metabolic pathways, enzyme kinetics, and drug design. 2-TCAM is a valuable tool for researchers due to its versatility and stability. This compound has been extensively studied and its properties are well-understood.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
2-Trichloracetyl-1-methylpyrrol wurde auf sein Potenzial zur Bekämpfung mikrobieller Infektionen untersucht. Es dient als Vorläufer bei der Synthese von Pyrrol-basierten Chalkonen, die vielversprechende antimikrobielle Wirkungen gegen pathogene Bakterien und Candida-Spezies gezeigt haben . Diese Verbindungen werden mit Hilfe von Mikrodilutions- und ATP-Lumineszenz-Mikrozellviabilitätsassays auf ihre Wirksamkeit hin untersucht.
Cytotoxicity Assessment
Diese Verbindung ist auch bei der Beurteilung der zytotoxischen Wirkungen auf verschiedene Krebszelllinien, darunter A549 menschliches Lungenadenokarzinom und HepG2 menschliches Hepatozellkarzinom, von Bedeutung . Der MTT-Assay wird üblicherweise zur Bewertung der Zytotoxizität durchgeführt, um Einblicke in die potenziellen therapeutischen Anwendungen von Pyrrolderivaten in der Krebstherapie zu erhalten.
Genotoxicity Testing
Die Derivate von this compound werden Genotoxizitätstests unterzogen, um ihre Sicherheit für die therapeutische Anwendung zu gewährleisten. Der Ames MPF-Assay ist ein solcher Test, der hilft zu bestimmen, ob diese Verbindungen genetische Mutationen verursachen . Dies ist entscheidend für die Entwicklung neuer Medikamente, die nicht nur wirksam, sondern auch für die langfristige Anwendung sicher sind.
Synthese von Pyrrolderivaten
In der synthetischen Chemie wird this compound zur Herstellung einer Vielzahl von Pyrrolderivaten verwendet. Diese Derivate haben vielfältige Anwendungen, die von Pharmazeutika bis hin zur Materialwissenschaft reichen. Beispielsweise kann es zur Synthese von Pyrrol-2-Carboxylaten und Pyrrolo[1,2-a]pyrazinen verwendet werden, die potenzielle Anwendungen in der Medikamentenentwicklung und organischen Elektronik haben .
Chemical Intermediate
Als chemisches Zwischenprodukt spielt diese Verbindung eine Rolle bei der Herstellung komplexerer Moleküle. Es kann an Mehrkomponentenreaktionen beteiligt sein, bei denen es mit anderen Chemikalien reagiert, um neue Verbindungen mit potenziellen Anwendungen in der medizinischen Chemie und Materialwissenschaften zu bilden .
Safety and Hazards
Wirkmechanismus
Biochemical Pathways
It is known that the compound can undergo acylation to afford 4-acyl derivatives . This suggests that it may interact with biochemical pathways involving acylation reactions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Biochemische Analyse
Biochemical Properties
2-Trichloroacetyl-1-methylpyrrole plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific sites, leading to conformational changes that alter the protein’s function. Additionally, 2-Trichloroacetyl-1-methylpyrrole can form complexes with other biomolecules, further modulating biochemical processes .
Cellular Effects
The effects of 2-Trichloroacetyl-1-methylpyrrole on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, the compound can activate or inhibit specific signaling cascades, resulting in altered cellular responses. In some cases, 2-Trichloroacetyl-1-methylpyrrole has been found to induce apoptosis in certain cell lines, highlighting its potential as a therapeutic agent .
Molecular Mechanism
At the molecular level, 2-Trichloroacetyl-1-methylpyrrole exerts its effects through several mechanisms. It can bind to active sites on enzymes, either inhibiting or activating their activity. This binding often involves interactions with key amino acid residues, leading to changes in the enzyme’s conformation and function. Additionally, 2-Trichloroacetyl-1-methylpyrrole can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Trichloroacetyl-1-methylpyrrole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Trichloroacetyl-1-methylpyrrole remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and function, indicating its potential for prolonged biochemical effects .
Dosage Effects in Animal Models
The effects of 2-Trichloroacetyl-1-methylpyrrole vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert specific biochemical effects. At higher doses, 2-Trichloroacetyl-1-methylpyrrole can induce toxic or adverse effects, including organ damage and systemic toxicity. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biochemical response .
Metabolic Pathways
2-Trichloroacetyl-1-methylpyrrole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of various metabolites. These metabolic processes influence the compound’s pharmacokinetics and overall biochemical activity .
Transport and Distribution
Within cells and tissues, 2-Trichloroacetyl-1-methylpyrrole is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues are influenced by these interactions, affecting its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 2-Trichloroacetyl-1-methylpyrrole is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization influences its interactions with other biomolecules and its overall biochemical effects. For example, 2-Trichloroacetyl-1-methylpyrrole may accumulate in the nucleus, where it can interact with DNA and transcription factors, modulating gene expression .
Eigenschaften
IUPAC Name |
2,2,2-trichloro-1-(1-methylpyrrol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl3NO/c1-11-4-2-3-5(11)6(12)7(8,9)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGNISUGCOYWRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380395 | |
| Record name | 2-Trichloroacetyl-1-methylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21898-65-7 | |
| Record name | 2-Trichloroacetyl-1-methylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-Trichloro-1-(1-methyl-1H-pyrrol-2-yl)-1-ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-Trichloroacetyl-1-methylpyrrole in the synthesis of (±)-Dibromoisophakellin?
A1: 2-Trichloroacetyl-1-methylpyrrole serves as a crucial building block in the synthesis of the A-B-C tricyclic structure of (±)-Dibromoisophakellin []. The researchers first synthesized 2-Trichloroacetyl-1-methylpyrrole through a Friedel-Craft acylation reaction between N-methylpyrrole and trichloroacetyl chloride. This compound then undergoes a series of transformations, including methoxide substitution, saponification, and amide bond formation, ultimately leading to the desired tricyclic structure, a precursor to (±)-Dibromoisophakellin.
Q2: Can you elaborate on the significance of targeting (±)-Dibromoisophakellin in this research?
A2: (±)-Dibromoisophakellin belongs to a family of marine alkaloids that exhibit promising biological activities, including antitumor and immunosuppressive properties, with notably low toxicity []. These characteristics make this group of alkaloids, including (±)-Dibromoisophakellin, attractive targets for total synthesis efforts. The researchers aimed to develop an efficient synthetic route to access these compounds and explore their therapeutic potential.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
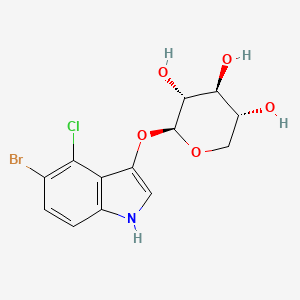
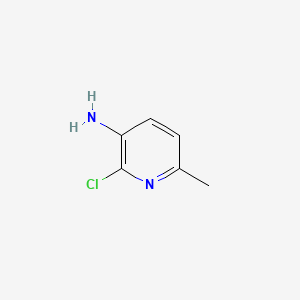
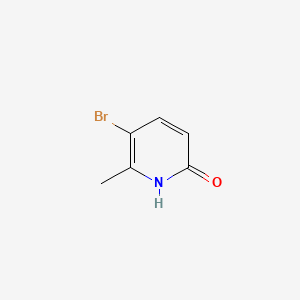

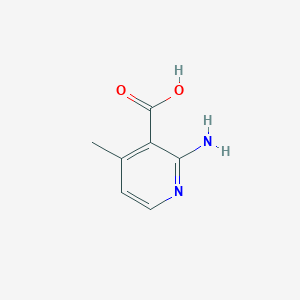
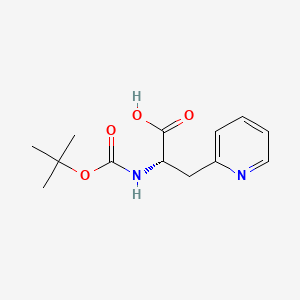

![Benzo[b]thiophene-3-carbonyl chloride](/img/structure/B1272748.png)
![1-(Benzo[b]thiophen-3-yl)-2-bromoethanone](/img/structure/B1272749.png)
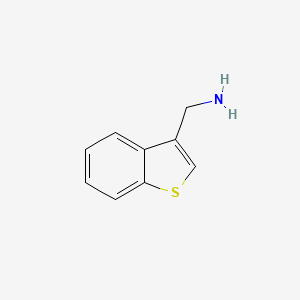



![1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole](/img/structure/B1272758.png)
